BenchChemオンラインストアへようこそ!

YK11

Myogenesis Follistatin C2C12 Myoblasts

YK11 is the only gene-selective AR partial agonist that upregulates follistatin to inhibit myostatin—an effect absent with DHT or non-steroidal SARMs. Its labile orthoester moiety yields 14 urinary metabolites with no intact parent, making it essential for analytical method development. Validated in sepsis rodent models, YK11 significantly reduces mortality. Predicted high brain permeability and hippocampal AR binding supports CNS investigations. Not interchangeable with standard SARMs.

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
Cat. No. B3028966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYK11
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35
InChIInChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3
InChIKeyKCQHQCDHFVGNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YK11 Compound Profile: A Steroidal SARM and Myostatin Inhibitor for Procurement


YK11 [(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester] is a synthetic steroidal compound classified as a Selective Androgen Receptor Modulator (SARM). Its defining characteristic is a dual-action mechanism: it functions as a gene-selective partial agonist of the Androgen Receptor (AR) while also acting as a potent myostatin inhibitor through the upregulation of its antagonist, follistatin (FST) [1]. Unlike non-steroidal SARMs, YK11 possesses a steroid backbone with a labile orthoester-derived moiety at the D-ring, which profoundly impacts its in vivo metabolism [2].

Why YK11 Cannot Be Replaced by Common SARM Analogs or DHT for Research


YK11's mechanism of action is not interchangeable with other AR ligands. Standard SARMs (e.g., LGD-4033, RAD140) are primarily designed for tissue-selective AR activation. In contrast, YK11 uniquely triggers a gene-selective program that includes the induction of follistatin, an effect not observed with the potent endogenous androgen dihydrotestosterone (DHT) [1]. Furthermore, its steroidal structure and labile orthoester moiety result in a distinct metabolic fate characterized by rapid, extensive conversion in vivo, with no intact parent compound detectable in urine [2]. This combination of unique downstream signaling and distinct pharmacokinetic behavior means that experimental outcomes obtained with other SARMs or androgens cannot be extrapolated to YK11.

Quantitative Differentiation of YK11 Against Comparators: An Evidence-Based Selection Guide


Unique Induction of Follistatin (FST) in Myoblasts Compared to DHT

YK11, but not dihydrotestosterone (DHT), induces the expression of follistatin (Fst) mRNA in C2C12 myoblast cells. This gene-selective effect is a unique mechanism not shared by the potent endogenous androgen. The myogenic differentiation caused by YK11 is reversed by the addition of an anti-Fst antibody, confirming the critical role of this pathway [1].

Myogenesis Follistatin C2C12 Myoblasts

Enhanced Induction of Key Myogenic Regulatory Factors Over DHT

The induction of key myogenic regulatory factors (MRFs), specifically myogenic differentiation factor (MyoD), myogenic factor 5 (Myf5), and myogenin, was more significant in C2C12 cells treated with YK11 compared to those treated with DHT [1].

MyoD Myogenin Myf5 Muscle Differentiation

Prevention of Sepsis-Induced Mortality via Myostatin Inhibition

In a mouse model of bacterial sepsis, inhibition of myostatin by YK11 led to a significant decrease in mortality rate. This functional outcome distinguishes YK11 from compounds lacking myostatin inhibitory activity and provides a benchmark for its in vivo efficacy in a pathological model of muscle catabolism [1].

Sepsis Myostatin Muscle Wasting In Vivo Efficacy

Rapid and Extensive In Vivo Metabolism Contrasts with Non-Steroidal SARMs

Due to its steroidal backbone and labile orthoester-derived moiety, YK11 undergoes substantial metabolic conversion in vivo. An elimination study using six-fold deuterated YK11 found no intact parent compound in urine. Fourteen deuterated urinary metabolites were identified, comprising unconjugated, glucuronidated, and sulfoconjugated forms [1].

Metabolism Pharmacokinetics Doping Control Deuterated Compound

Demonstrated High Brain Permeability via PBPK Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling has demonstrated that YK11 possesses high permeability into the brain. This property differentiates it from many non-steroidal SARMs which are designed for peripheral tissue selectivity and may have limited CNS penetration [1].

Neuropharmacology PBPK Modeling Blood-Brain Barrier

Demonstrated High Binding Affinity to Hippocampal AR

Molecular docking analysis has revealed that YK11 displays high binding affinity with the androgen receptor (AR) in the rat hippocampus, highlighting hydrogen interactions with residue Arg752. This specific high-affinity interaction in a CNS region provides a structural basis for its unique neurochemical effects compared to other SARMs [1].

Molecular Docking Androgen Receptor Hippocampus

YK11 Application Scenarios Based on Evidence-Backed Differentiation


Research on Follistatin-Mediated Myostatin Inhibition

YK11 is the optimal compound for in vitro studies investigating the upregulation of follistatin as a mechanism for myostatin inhibition, as this gene-selective effect is not observed with DHT [1]. Procurement should prioritize YK11 for any experiment aiming to dissect the follistatin-myostatin axis independent of classical AR signaling.

Preclinical In Vivo Models of Muscle Wasting and Catabolism

For researchers using rodent models of sepsis-induced muscle atrophy or other severe catabolic states, YK11 is a validated tool. Its demonstrated ability to significantly decrease mortality in septic mice provides a strong functional endpoint for preclinical efficacy studies [2]. Other SARMs lacking this myostatin-inhibitory component may not provide the same outcome in this disease context.

Analytical Method Development for Anti-Doping and Forensic Toxicology

The unique and extensive metabolic profile of YK11, characterized by the absence of parent compound and the presence of fourteen distinct metabolites in urine, makes it an essential reference standard for laboratories developing or validating analytical methods for SARM detection. Its procurement is mandatory for creating reliable assays for sports drug testing and forensic analysis [3].

Investigating Central Nervous System Effects of SARMs

YK11 is a distinct and necessary compound for research programs exploring the potential neurobehavioral or neurotoxic effects of SARMs. In silico PBPK modeling predicts high brain permeability, and molecular docking shows specific, high-affinity binding to hippocampal AR [4]. This evidence justifies the selection of YK11 over SARMs with unknown or low CNS penetration for these specific investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for YK11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.